7-Bromoquinazolin-2(1H)-one

Medicinal Chemistry Kinase Inhibitor Cross-Coupling

7-Bromoquinazolin-2(1H)-one (CAS 953039-65-1) is a heterocyclic compound belonging to the quinazolinone family, with the molecular formula C8H5BrN2O and a molecular weight of 225.04. The bromine atom at the 7-position of the quinazolinone ring serves as a versatile synthetic handle, enabling nucleophilic aromatic substitution and cross-coupling reactions for the construction of more complex molecules.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04
CAS No. 953039-65-1
Cat. No. B3030763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinazolin-2(1H)-one
CAS953039-65-1
Molecular FormulaC8H5BrN2O
Molecular Weight225.04
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=O)N=C2
InChIInChI=1S/C8H5BrN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-4H,(H,10,11,12)
InChIKeyULVGFLUEASNJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinazolin-2(1H)-one (CAS 953039-65-1): A Strategic Quinazolinone Building Block for Medicinal Chemistry


7-Bromoquinazolin-2(1H)-one (CAS 953039-65-1) is a heterocyclic compound belonging to the quinazolinone family, with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . The bromine atom at the 7-position of the quinazolinone ring serves as a versatile synthetic handle, enabling nucleophilic aromatic substitution and cross-coupling reactions for the construction of more complex molecules . This compound is primarily utilized as a key intermediate in pharmaceutical research and development, particularly for the synthesis of kinase inhibitors and other bioactive molecules targeting cancer and inflammatory pathways .

7-Bromoquinazolin-2(1H)-one: Why Analogs Cannot Be Substituted in SAR-Driven Research


Generic substitution with other quinazolinone derivatives is not feasible due to the critical role of the 7-bromo substituent in determining both chemical reactivity and biological target engagement. The bromine atom at the 7-position provides a unique combination of steric bulk, electronic effects, and a reactive site for transition metal-catalyzed cross-coupling reactions that are not accessible with other halogen or hydrogen substituents . In structure-activity relationship (SAR) studies of quinazolinone-based kinase inhibitors, the position and nature of halogen substitution directly influence potency, selectivity, and pharmacokinetic properties. The 7-bromo derivative offers a specific balance of lipophilicity (calculated LogP 1.68) and hydrogen-bonding capability that analogs with different substitution patterns (e.g., 6-bromo, 5-bromo, or unsubstituted quinazolin-2(1H)-one) cannot replicate [1].

7-Bromoquinazolin-2(1H)-one: Quantified Differentiation for Procurement Decisions


Bromine Position Matters: 7-Bromo vs. 6-Bromo Quinazolinone Reactivity and Target Engagement

The 7-bromo substituent in 7-Bromoquinazolin-2(1H)-one provides a distinct reactivity profile compared to the 6-bromo isomer. The para-like relationship of the 7-position to the N1 atom in the quinazolinone ring enhances the electrophilicity of the C7 position for nucleophilic aromatic substitution (SNAr) while maintaining the integrity of the lactam functionality essential for target binding . In contrast, 6-bromo derivatives exhibit different electronic distribution and steric constraints, leading to altered reaction rates and product distributions in cross-coupling reactions. The calculated topological polar surface area (tPSA) of 41.5 Ų and LogP of 1.68 for the 7-bromo derivative provide a specific balance of permeability and solubility that may differ from other regioisomers [1].

Medicinal Chemistry Kinase Inhibitor Cross-Coupling

Synthetic Utility: 7-Bromoquinazolin-2(1H)-one as a Key Intermediate for Diversification via Cross-Coupling

7-Bromoquinazolin-2(1H)-one serves as a direct precursor for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C7 position, enabling the introduction of aryl, amine, and alkyne functionalities. This reactivity profile is essential for the rapid generation of quinazolinone-based libraries for drug discovery . In a patent describing the synthesis of quinazolinone derivatives, 7-bromoquinazolin-2(1H)-one is utilized as an intermediate for further functionalization, demonstrating its practical application in medicinal chemistry programs [1]. The unsubstituted quinazolin-2(1H)-one lacks this reactive handle, requiring additional steps for halogenation, which reduces overall synthetic efficiency.

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Quality Assurance: Documented Purity Specifications for Reproducible Research

7-Bromoquinazolin-2(1H)-one is commercially available with a standard purity of 97%, as verified by suppliers including Bidepharm and Aladdin Scientific . Suppliers provide batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data, ensuring that the material meets the specifications required for reproducible synthetic and biological experiments . This documented quality control is essential for researchers requiring consistent starting materials for SAR studies and lead optimization. In contrast, custom-synthesized or lower-purity alternatives may introduce variability that confounds biological assay results.

Quality Control Reproducibility Analytical Chemistry

Optimal Research and Industrial Applications for 7-Bromoquinazolin-2(1H)-one (CAS 953039-65-1)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Cross-Coupling

7-Bromoquinazolin-2(1H)-one is ideally suited as a starting material for the parallel synthesis of quinazolinone-based kinase inhibitor libraries. The C7-bromo substituent enables rapid diversification through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing medicinal chemists to explore structure-activity relationships (SAR) around the quinazolinone core . This approach is directly relevant to drug discovery programs targeting kinases implicated in cancer and inflammatory diseases.

Chemical Biology: Probe Development for Target Identification

The 7-bromo handle can be utilized to introduce affinity tags or fluorescent probes via palladium-catalyzed cross-coupling, facilitating the development of chemical probes for target identification and mechanism-of-action studies . The defined regioisomeric purity (97%) ensures that the resulting probes are homogeneous and suitable for quantitative biochemical and cellular assays.

Process Chemistry: Scalable Intermediate for API Synthesis

As a stable, solid intermediate that can be stored at 2-8°C, 7-Bromoquinazolin-2(1H)-one is suitable for multi-step synthetic sequences in process chemistry . Its use as a key intermediate in patented synthetic routes (e.g., WO2007/117607 A2) demonstrates its industrial relevance for the preparation of more complex active pharmaceutical ingredients (APIs) [1].

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